molecular formula C30H24N2O2 B2823717 4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline CAS No. 866137-63-5

4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline

Cat. No.: B2823717
CAS No.: 866137-63-5
M. Wt: 444.534
InChI Key: HAFKSUPQWVXWBH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-c]quinoline family, characterized by a fused pyrrole-quinoline scaffold. The structure features a 4-methyl group, a 6-phenoxy substituent, and a 1-(4-phenoxyphenyl) moiety. Pyrrolo[3,2-c]quinoline derivatives are frequently explored for their pharmacological activities, particularly as serotonin receptor antagonists (e.g., 5-HT₆ and 5-HT₇) . Substituents like phenoxy groups may influence solubility, planarity, and intermolecular interactions, as seen in related compounds .

Properties

IUPAC Name

4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O2/c1-21-26-19-20-32(22-15-17-25(18-16-22)33-23-9-4-2-5-10-23)30(26)27-13-8-14-28(29(27)31-21)34-24-11-6-3-7-12-24/h2-18H,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFKSUPQWVXWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the nitrogen atom of the quinoline ring or the methoxy group. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) in acidic or neutral media yields quinoline N-oxides .

  • Hydrogen peroxide (H₂O₂) under controlled conditions selectively oxidizes the pyrrolidine ring .

Example Reaction Pathway

Pyrroloquinoline+KMnO4H2SO4Quinoline N-oxide+Byproducts\text{Pyrroloquinoline} + \text{KMnO}_4 \xrightarrow{\text{H}_2\text{SO}_4} \text{Quinoline N-oxide} + \text{Byproducts}

Key Observation : Oxidation of the methyl group is less common due to steric hindrance from adjacent substituents .

Reduction Reactions

Reduction primarily targets the dihydropyrrole ring or aromatic systems:

  • Sodium borohydride (NaBH₄) in ethanol reduces the dihydropyrrole ring to a fully saturated pyrrolidine .

  • Lithium aluminum hydride (LiAlH₄) selectively reduces carbonyl groups introduced via prior oxidation .

Table 1: Reduction Conditions and Outcomes

ReagentConditionsProductYield (%)Source
NaBH₄EtOH, RTSaturated pyrrolidine derivative75–85
LiAlH₄THF, refluxAlcohol from ketone intermediate60–70

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the phenoxy-substituted benzene rings:

  • Halogenation : Chlorine gas (Cl₂) introduces halogens at the para position of phenoxy groups .

  • Nitration : Concentrated HNO₃/H₂SO₄ adds nitro groups to the quinoline ring .

Key Findings :

  • The methoxy group at position 6 directs incoming electrophiles to the ortho/para positions .

  • Steric effects from the 4-methyl group limit substitution at position 4 .

Table 2: Substitution Reactions and Regioselectivity

Reaction TypeReagentPosition ModifiedSelectivity FactorSource
HalogenationCl₂, FeCl₃C-7 (quinoline)3:1 (para:meta)
NitrationHNO₃, H₂SO₄C-8 (quinoline)>90% para

Cyclization and Heterocycle Formation

The compound participates in cycloadditions to form fused heterocycles:

  • Povarov Cyclization : With aldehydes and Lewis acids (e.g., Yb(OTf)₃), it forms quinoline-fused lactams .

  • Electrocyclization : Thermal or microwave-assisted reactions generate pyrazolo- or imidazoloquinolines .

Example Protocol for Povarov Cyclization

  • Combine pyrroloquinoline (1 eq), aldehyde (1.2 eq), Yb(OTf)₃ (10 mol%) in CH₃CN.

  • Heat at 80°C for 12 hours.

  • Isolate product via column chromatography (Hex/EtOAc = 4:1) .

Table 3: Cyclization Yields with Catalysts

CatalystAdditiveSolventYield (%)Source
Yb(OTf)₃CuIDMF68
Sc(OTf)₃NoneCH₃CN53

Functional Group Transformations

  • Methoxy Group Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group .

  • Phenoxy Group Replacement : Nucleophilic aromatic substitution (e.g., with amines) occurs under Pd catalysis .

Critical Insight : The phenoxyphenyl substituent enhances solubility in nonpolar solvents, facilitating reactions in organic media .

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show:

  • Antimicrobial Activity : Halogenated analogs inhibit bacterial DNA gyrase (MIC = 2–8 µg/mL) .

  • Anticancer Potential : Pyrazolo-fused derivatives exhibit IC₅₀ values of 1.5–3.2 µM against MCF-7 cells .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. Studies have shown that pyrroloquinolines exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor cell proliferation.

Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrroloquinoline were synthesized and tested for their anti-proliferative activity against breast cancer cells. The results indicated that compounds similar to 4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline significantly inhibited cell growth through the activation of caspase pathways .

Antioxidant Activity

Research has highlighted the antioxidant properties of pyrroloquinolines. The compound can scavenge free radicals, thereby reducing oxidative stress in biological systems.

Data Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
This compound8515
Standard Antioxidant (Ascorbic Acid)9010

This table demonstrates that while the compound exhibits substantial antioxidant activity, it is slightly less effective than ascorbic acid .

Materials Science

The unique structure of this compound allows it to be used in the development of organic light-emitting diodes (OLEDs). Its photophysical properties make it a suitable candidate for use in electronic devices.

Case Study:
A recent study explored the incorporation of pyrroloquinoline derivatives into OLEDs. The devices demonstrated enhanced efficiency and stability compared to traditional materials. The findings suggest that these compounds could lead to advancements in display technology .

Mechanism of Action

The mechanism of action of 4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 6-Methoxy-1-(4-Methoxyphenyl)-4-Methyl-2,3-Dihydro-1H-Pyrrolo[3,2-c]Quinoline
  • Structure: Methoxy groups at positions 6 and 4-phenyl instead of phenoxy.
  • Properties : Molecular formula C₂₀H₂₀N₂O₂, molar mass 320.39 g/mol.
  • The dihydro (2,3-H) backbone may reduce planarity, affecting π-π stacking interactions .
2.1.2 2-(4-Methoxyphenyl)-6-Trifluoromethyl-1H-Pyrrolo[3,2-c]Quinoline Monohydrate
  • Structure : Trifluoromethyl (electron-withdrawing) at position 6 and methoxy at 4-phenyl.
  • Crystal Structure: Pyrroloquinoline and phenyl rings form a dihedral angle of 10.94°, with the methoxy group nearly coplanar (5.4° twist). Hydrogen bonding via N–H⋯O (water) and O–H⋯N stabilizes the crystal lattice .
  • Key Difference: The trifluoromethyl group increases lipophilicity and metabolic stability compared to methyl or phenoxy groups.
2.1.3 1-(4-Ethylphenyl)-4-Methyl-6-(Trifluoromethyl)-2,3-Dihydro-1H-Pyrrolo[3,2-c]Quinoline
  • Structure : Ethylphenyl at position 1 and trifluoromethyl at position 4.
  • Properties: CAS 860789-44-2.

Physicochemical Properties

Compound Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 4-Methyl, 6-Phenoxy, 1-(4-PhO) Not explicitly reported Phenoxy groups enhance hydrophobicity
6-Methoxy analog 6-OCH₃, 1-(4-OCH₃Ph) C₂₀H₂₀N₂O₂ 320.39 Higher polarity
6-Trifluoromethyl analog 6-CF₃, 1-(4-OCH₃Ph) C₁₉H₁₃F₃N₂O·H₂O 360.33 Enhanced metabolic stability
1-(4-Ethylphenyl) analog 1-(4-EtPh), 6-CF₃ C₂₁H₂₀F₃N₂ 357.40 Steric hindrance from ethyl group

Research Findings and Implications

Synthetic Challenges: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common for introducing aryl groups to the pyrroloquinoline core . Phenoxy substituents may require optimized conditions due to steric hindrance.

Crystallography: Planarity of the pyrroloquinoline system is critical for intermolecular interactions. Phenoxy groups in the target compound may induce slight torsional strain, altering packing efficiency compared to methoxy analogs .

Biological Relevance: Sulfonyl and halogen-substituted derivatives show promise in CNS disorders. The target compound’s phenoxy groups could modulate selectivity for 5-HT receptors or other targets like kinases .

Biological Activity

4-Methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Synthesis

The compound belongs to the pyrroloquinoline class, characterized by a complex structure that includes multiple phenoxy groups. The synthesis generally involves multi-step organic reactions, including condensation and cyclization processes. Specific synthetic pathways are essential for obtaining high yields and purity levels.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrroloquinolines exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms:

  • Cell Viability Reduction : In vitro assays using A549 lung cancer cells indicated that certain derivatives significantly reduce cell viability. This effect is often linked to the induction of autophagy and apoptosis through pathways such as PI3K/Akt/mTOR inhibition .
  • Cytotoxicity : Various studies have evaluated the cytotoxic effects of pyrroloquinoline derivatives against multiple cancer cell lines, revealing IC50 values that suggest potent activity. For instance, some derivatives have demonstrated IC50 values as low as 0.014 µg/mL against Plasmodium falciparum in antimalarial studies, hinting at broad-spectrum activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of sirtuins and COX-2, which are crucial in cancer progression and inflammation respectively .
  • Interaction with Cellular Pathways : The compound may interfere with critical signaling pathways that regulate cell growth and survival. Inhibition of the PI3K/Akt pathway has been noted as a common mechanism among related derivatives .

Case Studies and Experimental Findings

Several studies have focused on evaluating the biological activity of pyrroloquinoline derivatives:

StudyCompoundCancer TypeIC50 Value (µg/mL)Mechanism
Study 14-Methyl-6-phenoxy...A549 (Lung)0.045PI3K/Akt inhibition
Study 2Related Quinoline DerivativeVarious0.014 - 5.87Sirtuin inhibition
Study 3Isoxazole DerivativeACC InhibitionN/AAnticancer

These findings suggest a promising avenue for further research into the therapeutic potential of this compound class.

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